molecular formula C19H17Cl2N3O3 B2683339 2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882361-57-1

2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2683339
CAS No.: 882361-57-1
M. Wt: 406.26
InChI Key: MJPMNBMPHKSEEZ-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H17Cl2N3O3 and its molecular weight is 406.26. The purity is usually 95%.
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Biological Activity

2-Amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C19H17Cl2N3O3C_{19}H_{17}Cl_2N_3O_3 with a molecular weight of 406.26 g/mol. The structure includes a pyrano-pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)
    • A549 (lung cancer)
    • HepG-2 (liver cancer)

Table 1: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound
MCF-70.216Vinblastine
HCT-1160.250Colchicine
PC-30.180Sorafenib
A5490.300Sorafenib
HepG-20.275Colchicine

The compound showed promising selectivity towards cancer cells compared to normal cell lines such as human fetal lung (HFL-1) and WI-38 fibroblasts, indicating a potential therapeutic window for further development.

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key kinases associated with tumor growth:

  • EGFR Inhibition : The compound demonstrated strong inhibitory activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • VEGFR Inhibition : It also showed significant inhibition of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis.

Table 2: Kinase Inhibition Profile

KinaseInhibition (%)Reference Compound
EGFR85%Sorafenib
VEGFR90%Sorafenib

Case Studies

In a notable study, the compound was subjected to molecular docking analysis to elucidate its binding affinity to EGFR and VEGFR active sites. The results indicated that the compound binds effectively, with lower binding energies compared to reference inhibitors:

  • Binding Affinity :
    • EGFR: ΔE = -6.73 kcal/mol
    • VEGFR: ΔE = -6.50 kcal/mol

These findings suggest that the compound's structural features facilitate strong interactions with critical residues in the active sites of these kinases.

Properties

IUPAC Name

2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3/c1-10-7-15-17(19(25)24(10)5-6-26-2)16(12(9-22)18(23)27-15)11-3-4-13(20)14(21)8-11/h3-4,7-8,16H,5-6,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPMNBMPHKSEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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